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molecular formula C3H2O4-2 B093846 Propanedioic acid, ion(2-) CAS No. 156-80-9

Propanedioic acid, ion(2-)

Cat. No. B093846
M. Wt: 102.05 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-L
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Patent
US07429618B2

Procedure details

To THF (80 ml) were added sequentially, a 1.0 M solution of TiCl4 in dichloromethane (80 ml), p,p′-difluorobenzophenone (8.73 g) and diethtyl malonate (6.4 g) in THF 20 ml. After stirring at 0° C. for 40 min, a solution of pyridine (12.8 ml) in THF (28 ml) was added dropwise. The ensuing mixture was stirred for 4 days. The reaction was quenched with water and diethyl ether. The aqueous phase was separated and extracted twice more with diethyl ether. The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine. Drying of the organic phase (MgSO4), filtration and concentration afforded a residue from which residual diethyl malonate was removed by Kugelrohr destillation. The residue was flash chromatographed to provide 1,1-di-p-fluorophenyl-2,2-di-ethoxycarbonylethylene (25%, m.p.=117-119° C.). To this product (5.9 g) were added ammonium chloride (1.31 g), KCN (2.18 g), DMF (175 ml) and water (22 ml) and the mixture was heated to 100° C. for 8 hrs. The cooled reaction mixture was poured into water and extracted (3×) with ethyl ether. The combined organic phases were washed with water, aq. 2N HCl, aq. 5% NaHCO3 and brine. Drying (Na2SO4), filtration and evaporation of volatiles gave a residue which was recrystallised from ether-hexane to afford the title compound (56%; M.p. 90-91° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.73 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Quantity
12.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
28 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1C(C(C2C=CC(F)=CC=2)=O)=CC=C(F)[CH:2]=1.[C:17]([O-:23])(=[O:22])[CH2:18][C:19]([O-:21])=[O:20].N1C=CC=[CH:26][CH:25]=1>ClCCl.C1COCC1.Cl[Ti](Cl)(Cl)Cl>[C:17]([O:23][CH2:25][CH3:26])(=[O:22])[CH2:18][C:19]([O:21][CH2:1][CH3:2])=[O:20]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.73 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
12.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The ensuing mixture was stirred for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase (MgSO4), filtration and concentration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CC(=O)OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07429618B2

Procedure details

To THF (80 ml) were added sequentially, a 1.0 M solution of TiCl4 in dichloromethane (80 ml), p,p′-difluorobenzophenone (8.73 g) and diethtyl malonate (6.4 g) in THF 20 ml. After stirring at 0° C. for 40 min, a solution of pyridine (12.8 ml) in THF (28 ml) was added dropwise. The ensuing mixture was stirred for 4 days. The reaction was quenched with water and diethyl ether. The aqueous phase was separated and extracted twice more with diethyl ether. The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine. Drying of the organic phase (MgSO4), filtration and concentration afforded a residue from which residual diethyl malonate was removed by Kugelrohr destillation. The residue was flash chromatographed to provide 1,1-di-p-fluorophenyl-2,2-di-ethoxycarbonylethylene (25%, m.p.=117-119° C.). To this product (5.9 g) were added ammonium chloride (1.31 g), KCN (2.18 g), DMF (175 ml) and water (22 ml) and the mixture was heated to 100° C. for 8 hrs. The cooled reaction mixture was poured into water and extracted (3×) with ethyl ether. The combined organic phases were washed with water, aq. 2N HCl, aq. 5% NaHCO3 and brine. Drying (Na2SO4), filtration and evaporation of volatiles gave a residue which was recrystallised from ether-hexane to afford the title compound (56%; M.p. 90-91° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.73 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Quantity
12.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
28 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1C(C(C2C=CC(F)=CC=2)=O)=CC=C(F)[CH:2]=1.[C:17]([O-:23])(=[O:22])[CH2:18][C:19]([O-:21])=[O:20].N1C=CC=[CH:26][CH:25]=1>ClCCl.C1COCC1.Cl[Ti](Cl)(Cl)Cl>[C:17]([O:23][CH2:25][CH3:26])(=[O:22])[CH2:18][C:19]([O:21][CH2:1][CH3:2])=[O:20]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.73 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
12.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The ensuing mixture was stirred for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase (MgSO4), filtration and concentration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CC(=O)OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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